molecular formula C10H8ClNO2 B2385530 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile CAS No. 878259-12-2

2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Cat. No.: B2385530
CAS No.: 878259-12-2
M. Wt: 209.63
InChI Key: PLXDXLOOUYKIEJ-UHFFFAOYSA-N
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Description

2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is a chemical compound with the molecular formula C10H8ClNO2 It is known for its unique structure, which includes a benzodioxin ring system substituted with a chloro group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with chloroacetonitrile under controlled conditions. The reaction is carried out in the presence of a base such as sodium carbonate (Na2CO3) in an aqueous medium . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzodioxin ring can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and bases (e.g., sodium carbonate).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products Formed:

    Substitution Reactions: Substituted benzodioxin derivatives.

    Oxidation Reactions: Quinones and other oxidized products.

    Reduction Reactions: Primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it may inhibit bacterial enzymes essential for cell wall synthesis or other vital processes . The compound’s structure allows it to bind to enzyme active sites, thereby blocking their activity and preventing bacterial growth.

Comparison with Similar Compounds

Uniqueness: 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is unique due to the presence of both a chloro group and an acetonitrile group on the benzodioxin ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXDXLOOUYKIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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